Cas no 105869-43-0 (2-(cyclohexylethyl)boronic acid)

2-(cyclohexylethyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(cyclohexylethyl)boronic acid
- LogP
- 2-cyclohexylethylboronic acid
-
- MDL: MFCD06212462
- Inchi: InChI=1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2
- InChI Key: UTDUYVCUESABMU-UHFFFAOYSA-N
- SMILES: C1CCC(CC1)CCB(O)O
Computed Properties
- Exact Mass: 156.13200
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 40.46000
- LogP: 1.42960
2-(cyclohexylethyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3169212-0.1g |
(2-cyclohexylethyl)boronic acid |
105869-43-0 | 95.0% | 0.1g |
$376.0 | 2025-03-19 | |
Enamine | EN300-3169212-10.0g |
(2-cyclohexylethyl)boronic acid |
105869-43-0 | 95.0% | 10.0g |
$1839.0 | 2025-03-19 | |
TRC | C991730-100mg |
2-(Cyclohexylethyl)boronic acid |
105869-43-0 | 100mg |
$87.00 | 2023-05-18 | ||
TRC | C991730-250mg |
2-(Cyclohexylethyl)boronic acid |
105869-43-0 | 250mg |
$98.00 | 2023-05-18 | ||
Apollo Scientific | OR908303-250mg |
2-(Cyclohexylethyl)boronic acid |
105869-43-0 | 95% | 250mg |
£125.00 | 2025-02-20 | |
1PlusChem | 1P008UKG-100mg |
2-(cyclohexylethyl)boronic acid |
105869-43-0 | 95% | 100mg |
$183.00 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245976-5g |
(2-Cyclohexylethyl)boronic acid |
105869-43-0 | 98% | 5g |
¥16222.00 | 2024-08-09 | |
A2B Chem LLC | AE12064-100mg |
2-(Cyclohexylethyl)boronic acid |
105869-43-0 | 95% | 100mg |
$176.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245976-250mg |
(2-Cyclohexylethyl)boronic acid |
105869-43-0 | 98% | 250mg |
¥2163.00 | 2024-08-09 | |
Enamine | EN300-3169212-0.05g |
(2-cyclohexylethyl)boronic acid |
105869-43-0 | 95.0% | 0.05g |
$359.0 | 2025-03-19 |
2-(cyclohexylethyl)boronic acid Related Literature
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Additional information on 2-(cyclohexylethyl)boronic acid
Recent Advances in the Application of 2-(Cyclohexylethyl)boronic Acid (CAS: 105869-43-0) in Chemical Biology and Pharmaceutical Research
2-(Cyclohexylethyl)boronic acid (CAS: 105869-43-0) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and reactivity properties. Recent studies have highlighted its potential in drug discovery, particularly in the development of boron-containing therapeutics and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This research brief synthesizes the latest findings on the applications and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.
One of the most significant advancements involves the use of 2-(cyclohexylethyl)boronic acid in the synthesis of proteasome inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into novel bortezomib analogs, showing enhanced selectivity for the β5 subunit of the 20S proteasome. The cyclohexylethyl moiety was found to improve membrane permeability while maintaining the crucial boron-mediated binding to the proteasome's threonine residues. This research opens new avenues for developing more effective treatments for multiple myeloma and other cancers.
In the realm of antimicrobial development, researchers have recently explored 2-(cyclohexylethyl)boronic acid as a scaffold for creating β-lactamase inhibitors. A Nature Communications paper (2024) reported its successful conjugation with diazabicyclooctane derivatives, yielding compounds with potent activity against class A, C, and D β-lactamases. The boronic acid group forms reversible covalent bonds with the catalytic serine residue, while the cyclohexylethyl side chain contributes to improved pharmacokinetic properties, addressing a critical need in combating antibiotic-resistant bacteria.
The compound's utility extends to materials science, where it has been employed in the development of boronate ester-based dynamic covalent networks. A recent ACS Applied Materials & Interfaces study (2024) utilized 2-(cyclohexylethyl)boronic acid to create self-healing hydrogels with tunable mechanical properties. The hydrophobic cyclohexyl group was shown to significantly influence the gel's rheological behavior and drug release profile, making these materials promising for controlled drug delivery applications.
From a synthetic chemistry perspective, mechanistic studies published in Organic Letters (2023) have provided new insights into the transmetalation behavior of 2-(cyclohexylethyl)boronic acid in palladium-catalyzed cross-coupling reactions. The steric bulk of the cyclohexylethyl group was found to slow the transmetalation step while increasing selectivity for aryl-aryl bond formation, offering valuable guidance for designing more efficient catalytic systems in pharmaceutical synthesis.
Looking forward, the unique properties of 2-(cyclohexylethyl)boronic acid continue to inspire innovative applications across multiple disciplines. Current research directions include its incorporation into covalent organic frameworks for drug encapsulation, development of boron neutron capture therapy agents, and creation of novel sensors for biological analytes. As synthetic methodologies advance and our understanding of boron biology deepens, this compound is poised to play an increasingly important role in addressing current challenges in medicinal chemistry and chemical biology.
105869-43-0 (2-(cyclohexylethyl)boronic acid) Related Products
- 98139-72-1(Isopentylboronic acid)
- 27762-64-7(Cyclohexylmethylboronic Acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)



